molecular formula C12H16N2OS B4429889 2-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)cyclopropanecarboxamide

2-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)cyclopropanecarboxamide

Cat. No. B4429889
M. Wt: 236.34 g/mol
InChI Key: VJWYILXDIGYAIS-UHFFFAOYSA-N
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Description

The compound belongs to a class of chemicals that exhibit significant interest due to their complex molecular structure and potential for diverse chemical reactions and properties. Its analysis spans various scientific disciplines, including synthetic chemistry, molecular structure analysis, and physicochemical property evaluation.

Synthesis Analysis

The synthesis of cyclopropane derivatives, akin to our compound of interest, often involves Wittig reactions or cycloaddition techniques. These methodologies facilitate the construction of the cyclopropane core and its functionalization with various groups, including the benzothiazole moiety. Notably, the Wittig reaction has been utilized for the synthesis of cyclopropyl amino acids, highlighting its relevance in creating structurally constrained molecules (Cativiela, Díaz-de-Villegas, & Jime´nez, 1996).

Molecular Structure Analysis

Crystallography studies have been pivotal in elucidating the molecular structure of similar compounds, revealing their conformation and spatial arrangement. For example, compounds with benzothiazole and cyclopropane units have been characterized, providing insights into their 3D structures and molecular interactions (Younes et al., 2020).

Chemical Reactions and Properties

Compounds like "2-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)cyclopropanecarboxamide" undergo various chemical reactions, including cycloadditions, nucleophilic substitutions, and more, which modify their chemical properties significantly. Such reactions are crucial for exploring their biological and pharmacological potentials.

Physical Properties Analysis

The physical properties, including melting points, solubility, and crystal structure, are essential for understanding the compound's behavior in different environments and applications. Techniques like X-ray crystallography provide valuable data on the crystal structure and molecular packing (Thimmegowda et al., 2008).

properties

IUPAC Name

2-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2OS/c1-7-6-8(7)11(15)14-12-13-9-4-2-3-5-10(9)16-12/h7-8H,2-6H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJWYILXDIGYAIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1C(=O)NC2=NC3=C(S2)CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)cyclopropanecarboxamide
Reactant of Route 2
Reactant of Route 2
2-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)cyclopropanecarboxamide
Reactant of Route 3
Reactant of Route 3
2-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)cyclopropanecarboxamide
Reactant of Route 4
Reactant of Route 4
2-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)cyclopropanecarboxamide
Reactant of Route 5
Reactant of Route 5
2-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)cyclopropanecarboxamide
Reactant of Route 6
Reactant of Route 6
2-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)cyclopropanecarboxamide

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